molecular formula C20H27NO2 B13449892 4-Keto Retinamide

4-Keto Retinamide

Cat. No.: B13449892
M. Wt: 313.4 g/mol
InChI Key: UZXXUVCTFYIVPT-XIBCHNJYSA-N
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Description

4-Keto Retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Keto Retinamide can be synthesized through selective O-acylation and N-acylation processes. These reactions involve the use of aminophenol derivatives and retinoic acid without protection . The synthesis typically involves the formation of retinoyl chloride from all-trans retinoic acid (ATRA), followed by acylation at the carboxy moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may include purification steps to ensure the compound’s quality and efficacy for research and medical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Keto Retinamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Keto Retinamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Keto Retinamide is unique due to its selective binding to specific retinoic acid receptors and its ability to induce apoptosis through multiple pathways. This makes it a promising candidate for targeted cancer therapies with potentially fewer side effects compared to other retinoids .

Properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(2Z,4Z,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13-

InChI Key

UZXXUVCTFYIVPT-XIBCHNJYSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)N)/C)\C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C

Origin of Product

United States

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